4-(Trifluoromethoxy)benzenesulfonyl chloride

Catalog No.
S708383
CAS No.
94108-56-2
M.F
C7H4ClF3O3S
M. Wt
260.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethoxy)benzenesulfonyl chloride

CAS Number

94108-56-2

Product Name

4-(Trifluoromethoxy)benzenesulfonyl chloride

IUPAC Name

4-(trifluoromethoxy)benzenesulfonyl chloride

Molecular Formula

C7H4ClF3O3S

Molecular Weight

260.62 g/mol

InChI

InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-3-1-5(2-4-6)14-7(9,10)11/h1-4H

InChI Key

UHCDBMIOLNKDHG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)Cl

The exact mass of the compound 4-(Trifluoromethoxy)benzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Trifluoromethoxy)benzenesulfonyl chloride (CAS 94108-56-2) is a highly reactive, liquid electrophilic building block primarily procured for the installation of the metabolically robust 4-(trifluoromethoxy)phenylsulfonyl moiety. Characterized by a density of 1.536 g/mL and a refractive index of 1.479, this moisture-sensitive reagent acts as a premium sulfonylation agent in both pharmaceutical and agrochemical synthesis. Unlike standard alkyl or unsubstituted aryl sulfonyl chlorides, it introduces a 'super-halogen' functional group that fundamentally alters the physicochemical profile of downstream products, demanding strict anhydrous handling and storage protocols to prevent premature hydrolysis .

Substituting 4-(trifluoromethoxy)benzenesulfonyl chloride with more common analogs like 4-methoxybenzenesulfonyl chloride or 4-fluorobenzenesulfonyl chloride fundamentally compromises downstream performance. While 4-methoxybenzenesulfonyl chloride is cheaper, the resulting sulfonamides are highly susceptible to rapid CYP450-mediated O-demethylation, ruining in vivo half-life. Conversely, substituting with 4-fluorobenzenesulfonyl chloride fails to deliver the required lipophilicity, as the simple fluoro group lacks the massive hydrophobic domain of the trifluoromethoxy moiety. Furthermore, using 4-(trifluoromethyl)benzenesulfonyl chloride eliminates the oxygen linker, altering both the conformational flexibility and the dipole moment of the target molecule, which can abrogate binding affinity in precision medicinal chemistry [1].

Superior Lipophilicity Contribution via Hansch Parameter (π)

The trifluoromethoxy group acts as a highly lipophilic 'super-halogen.' When incorporated via 4-(trifluoromethoxy)benzenesulfonyl chloride, it contributes a Hansch lipophilicity parameter (π) of +1.04. In direct contrast, the methoxy analog contributes a negative value (π = -0.02), and a simple fluoro substitution only provides π = +0.14. This quantitative leap allows chemists to drastically increase the logP and membrane permeability of a sulfonamide without adding sterically demanding alkyl chains [1].

Evidence DimensionHansch lipophilicity parameter (π)
Target Compound Data+1.04 (-OCF3 group)
Comparator Or Baseline-0.02 (-OCH3 group) and +0.14 (-F group)
Quantified Difference+1.06 π units over methoxy; +0.90 π units over fluoro
ConditionsStandard substituent constant analysis for drug design

Procurement of this specific compound is essential for workflows requiring a massive boost in membrane permeability without increasing steric bulk.

Prevention of O-Demethylation and Metabolic Clearance

Sulfonamides derived from 4-methoxybenzenesulfonyl chloride are notorious for poor metabolic stability due to rapid O-demethylation by liver enzymes. By utilizing 4-(trifluoromethoxy)benzenesulfonyl chloride, the weak C-H bonds (414.2 kJ/mol) are replaced by ultra-strong C-F bonds (485.3 kJ/mol). This strong electron-withdrawing nature completely suppresses aromatic oxidation and O-demethylation, significantly extending the in vitro half-life in liver microsome assays compared to methoxy baselines [1].

Evidence DimensionBond dissociation energy and metabolic liability
Target Compound Data485.3 kJ/mol (C-F bond), resistant to O-demethylation
Comparator Or Baseline414.2 kJ/mol (C-H bond in methoxy), highly susceptible to O-demethylation
Quantified Difference+71.1 kJ/mol bond strength, eliminating the primary metabolic clearance pathway
ConditionsIn vitro liver microsome stability assays

Buyers optimizing lead compounds for extended in vivo half-life must select this reagent over the methoxy analog to bypass rapid enzymatic degradation.

Enhanced Electrophilicity for Hindered Amine Sulfonylation

The electronic properties of the sulfonyl chloride are dictated by the para-substituent. The trifluoromethoxy group is strongly electron-withdrawing, possessing a Hammett constant (σ_p) of +0.35. This contrasts sharply with the electron-donating methoxy group (σ_p = -0.27). The strong inductive withdrawal by the -OCF3 group significantly increases the electrophilicity of the sulfur center, accelerating nucleophilic attack and improving yields when reacting with sterically hindered or weakly nucleophilic amines during library synthesis [1].

Evidence DimensionHammett constant (σ_p) indicating electrophilic activation
Target Compound Dataσ_p = +0.35 (electron-withdrawing)
Comparator Or Baselineσ_p = -0.27 (electron-donating for methoxy)
Quantified Difference+0.62 σ_p shift towards electrophilic activation
ConditionsHammett equation substituent effect analysis

This reagent is the superior choice for difficult sulfonylation reactions where electron-rich sulfonyl chlorides fail to achieve acceptable yields.

Late-Stage Lead Optimization for Metabolic Stability

Directly downstream of its resistance to O-demethylation, 4-(trifluoromethoxy)benzenesulfonyl chloride is the premier choice for medicinal chemists needing to rescue a methoxy-sulfonamide lead that suffers from rapid in vivo clearance. It allows the retention of the oxygen linker while completely blocking CYP450-mediated metabolism [1].

Synthesis of High-Permeability Agrochemicals

Leveraging the massive +1.04 Hansch π parameter, this compound is ideal for synthesizing agrochemical active ingredients where extreme cuticular penetration and environmental stability are required, outperforming standard fluoro- or chloro-analogs [2].

Library Synthesis with Hindered Nucleophiles

Due to the enhanced electrophilicity of the sulfonyl core (σ_p = +0.35), industrial synthesis facilities procure this reagent to maximize yields when coupling with sterically hindered secondary amines or poorly nucleophilic anilines, where standard benzenesulfonyl chlorides react too slowly [3].

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (84.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

94108-56-2

Wikipedia

4-(Trifluoromethoxy)benzenesulfonyl chloride

Dates

Last modified: 08-15-2023

Explore Compound Types